molecular formula C21H21N5O2 B2601881 2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799834-99-4

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2601881
CAS No.: 799834-99-4
M. Wt: 375.432
InChI Key: HPJSGGNUUOAUKC-UHFFFAOYSA-N
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Description

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Mechanism of Action

In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its molecular weight, polarity, and the presence of functional groups. For instance, the presence of an amine group might influence the compound’s solubility and absorption .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the environment. For instance, the stability of the compound could be affected by oxidative conditions, which could potentially lead to the oxidation of the furan ring .

Biological Activity

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H21N5O2
  • Molecular Weight : Approximately 375.43 g/mol
  • CAS Number : 799834-99-4

The compound features a pyrrolo[2,3-b]quinoxaline core with various substituents, including a furan moiety and a cyclopentyl group. These structural characteristics contribute to its unique biological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Induction of Apoptosis : The compound has been shown to activate caspase enzymes, leading to programmed cell death in cancer cells. This is crucial for its potential use as an anticancer agent.
  • Antimicrobial Activity : It interferes with bacterial cell wall synthesis and protein production, demonstrating significant antimicrobial properties against various pathogens.
  • Inhibition of Kinases : Similar compounds in the pyrroloquinoxaline class have been studied as Janus kinase (JAK) inhibitors, suggesting that this compound may also exhibit similar inhibitory effects on specific kinases involved in inflammatory pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Biological Activity Description
AnticancerInduces apoptosis in various cancer cell lines; inhibits tumor growth.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis.
Anti-inflammatoryPotential to inhibit JAK pathways, reducing inflammation markers in vitro.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Anticancer Studies :
    • A study demonstrated that this compound significantly reduced the viability of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • In vitro testing showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inflammation Models :
    • In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c22-19-17(21(27)23-13-6-1-2-7-13)18-20(26(19)12-14-8-5-11-28-14)25-16-10-4-3-9-15(16)24-18/h3-5,8-11,13H,1-2,6-7,12,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSGGNUUOAUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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